2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c1-25-19-10-9-17(22-23-19)13-3-2-4-15(11-13)21-18(24)12-26-16-7-5-14(20)6-8-16/h2-11H,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGJAGHUKXBQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid under basic conditions.
Coupling with 3-(6-methoxypyridazin-3-yl)aniline: The intermediate 4-chlorophenoxyacetic acid can be coupled with 3-(6-methoxypyridazin-3-yl)aniline using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide may undergo various chemical reactions, including:
Oxidation: The methoxy group may be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) may be reduced to an amine.
Substitution: The chlorophenoxy group may undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be used.
Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) may be used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) may be used.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxyl derivative, while reduction of a nitro group may yield an amine derivative.
Scientific Research Applications
Overview
2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is a synthetic organic compound noted for its complex structure and potential applications across various scientific fields, particularly in medicinal chemistry and pharmacology. The compound features a chlorophenoxy group linked to a methoxypyridazine moiety, which contributes to its biological activity.
The compound has garnered attention for its potential anticancer properties, particularly due to the presence of the triazole and pyridazine moieties, which are known to exhibit significant biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing triazole and pyridazine structures have shown promising results in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.
In vitro studies indicate that related compounds can achieve IC50 values as low as 0.95 nM against human lung cancer cell lines (NCI-H460), suggesting a potent mechanism that may involve the inhibition of vascular endothelial growth factor (VEGF)-induced proliferation and the induction of autophagy in cancer cells .
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Formation of Chlorophenoxy Intermediate : This involves reacting 4-chlorophenol with an acylating agent under basic conditions.
- Synthesis of Methoxypyridazine Moiety : A phenylhydrazine derivative is cyclized with a suitable dicarbonyl compound to form the pyridazine structure.
- Coupling of Intermediates : The chlorophenoxy intermediate is coupled with the methoxypyridazine moiety using an appropriate linker under optimized reaction conditions.
Applications in Drug Development
The unique structural features of this compound suggest several potential applications:
- Anticancer Therapeutics : Given its demonstrated biological activity against cancer cell lines, this compound could be further developed as a targeted anticancer agent.
- Pharmacological Research : The compound's interaction with various biological targets makes it a candidate for studying receptor modulation and enzyme inhibition.
Case Studies and Experimental Findings
Several studies have explored the efficacy of compounds related to this compound:
- In Vitro Antitumor Activity : Research indicates that similar compounds exhibit significant cytotoxic effects on various cancer cell lines, supporting their potential as anticancer agents .
- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may interfere with key signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide will depend on its specific application. For example, in medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. In agricultural chemistry, it may inhibit specific biochemical pathways in target organisms, leading to their control or elimination.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide with structurally related acetamide derivatives, highlighting key differences in substituents, molecular properties, and biological activities:
Key Observations:
Structural Diversity and Activity: The target compound’s 6-methoxypyridazin-3-yl group distinguishes it from analogs with pyrazole () or benzothiazole () rings. Pyridazine derivatives are less common in the evidence but may offer unique hydrogen-bonding interactions for enzyme targeting.
Enzyme Inhibition: Compounds like N-(2-(1-[2-(4-chlorophenoxy)phenylamino]ethyl)phenyl)acetamide () demonstrate nanomolar potency against 17β-HSD3, a key enzyme in testosterone biosynthesis. The target compound’s pyridazine ring may similarly interact with hydrophobic enzyme pockets. Stereochemical sensitivity is critical: The S-(+)-enantiomer of compound 26 () showed 10-fold higher activity than the R-form, emphasizing the need for chiral resolution in analogs.
Dimerization Effects :
- The dimeric structure ISRIB-A5 () highlights how linking two acetamide units via a cyclobutane ring can enhance target engagement, suggesting a strategy for optimizing the target compound’s efficacy.
Industrial-scale methods () for analogs with pyridylmethoxy groups suggest feasibility for large-scale production.
Biological Activity
2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This compound belongs to the class of chloroacetamides, which are known for their diverse pharmacological profiles.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
- Antitumor Activity : Potential to inhibit cancer cell proliferation.
- Neuroprotective Effects : Inhibition of certain neurotransmitter transporters, suggesting a role in treating central nervous system disorders.
Antimicrobial Activity
A study focusing on chloroacetamides highlighted their antimicrobial potential, particularly against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The research utilized quantitative structure-activity relationship (QSAR) analysis to assess the efficacy of various chloroacetamides, including derivatives with halogenated phenyl rings, which showed enhanced lipophilicity and membrane permeability .
Table 1: Antimicrobial Efficacy of Chloroacetamides
| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | Effective | Moderate | Less Effective |
| N-(4-fluorophenyl)-2-chloroacetamide | Highly Effective | Less Effective | Moderate |
| This compound | Pending Investigation | Pending Investigation | Pending Investigation |
Antitumor Activity
The compound's potential as an antitumor agent has been explored in vitro, revealing that it may inhibit the growth of various cancer cell lines. The mechanism is believed to involve the modulation of apoptotic pathways and interference with cell cycle progression.
Case Study: In Vitro Antitumor Testing
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting effective concentrations for therapeutic applications.
Neuroprotective Properties
The compound has shown promise in preclinical studies as a GlyT2 inhibitor, which may provide neuroprotective effects by enhancing glycine levels in synaptic clefts, potentially benefiting conditions like neuropathic pain and anxiety disorders .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-chlorophenoxy)-N-[3-(6-methoxypyridazin-3-yl)phenyl]acetamide?
- Methodological Answer : The synthesis involves multi-step reactions, including substitution, reduction, and condensation. Key steps include:
- Substitution : Reacting chlorinated nitrobenzene derivatives with methoxypyridazine under alkaline conditions to form intermediates .
- Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .
- Condensation : Employing condensing agents (e.g., DCC or EDC) to couple intermediates with acetamide backbones .
Critical parameters: - Solvents : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency .
- Temperature : Controlled heating (60–80°C) prevents side reactions .
- Catalysts : Bases like NaH or K₂CO₃ improve nucleophilic substitution yields .
Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms structural integrity by resolving aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 427.08 [M+H]⁺) .
- HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors associated with the compound’s structural analogs (e.g., kinases, GPCRs) .
- In Vitro Assays :
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial : Disk diffusion against Gram-positive/negative bacteria .
- Dose-Response : Test concentrations from 1 nM–100 µM to establish IC₅₀ values .
Q. What stability considerations are critical during storage and experimental use?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chlorophenoxy group .
- Moisture Control : Use desiccants to avoid hydrolysis of the acetamide bond .
- pH Stability : Maintain neutral pH in buffers (pH 6–8) to prevent decomposition .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted to optimize biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 4-chlorophenoxy with 4-fluorophenoxy) and assess activity changes .
- Key Structural Features :
| Modification | Biological Impact | Reference |
|---|---|---|
| Methoxy → Ethoxy | Reduced kinase inhibition | |
| Chlorine → Fluorine | Enhanced antibacterial activity |
- Computational Modeling : Use molecular docking (e.g., AutoDock) to predict binding affinities to target proteins .
Q. How can computational methods predict metabolic pathways and potential toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME predict cytochrome P450 metabolism, highlighting oxidation sites (e.g., methoxy groups) .
- Toxicity Profiling : Use ProTox-II to estimate hepatotoxicity risk based on structural alerts (e.g., acetamide hydrolysis) .
Q. How should researchers address contradictions in reported synthetic yields or characterization data?
- Methodological Answer :
- Reproducibility Checks : Replicate methods with strict control of solvents (e.g., DMSO vs. acetonitrile) and catalysts .
- Data Validation : Cross-validate NMR/MS results with independent labs .
- Case Study : Discrepancies in reduction steps (e.g., iron powder vs. catalytic hydrogenation) may explain yield variations .
Q. What strategies are effective for studying metabolic stability in vitro?
- Methodological Answer :
- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH to assess phase I metabolism .
- LC-MS/MS : Quantify parent compound depletion and metabolite formation (e.g., hydroxylated derivatives) .
Q. How can synergistic effects with existing therapeutics be evaluated?
- Methodological Answer :
- Combination Index (CI) : Use Chou-Talalay assays to test synergy with chemotherapeutics (e.g., doxorubicin) .
- Mechanistic Studies : RNA-seq to identify pathways upregulated in combination treatments .
Q. What are the challenges in translating in vitro activity to in vivo efficacy?
- Methodological Answer :
- Bioavailability : Improve solubility via co-solvents (e.g., PEG 400) or nanoformulations .
- Pharmacokinetics : Conduct rodent studies to measure Cₘₐₓ, t₁/₂, and tissue distribution .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., solvent purity, stirring rates) meticulously .
- Ethical Compliance : Ensure in vitro studies follow institutional biosafety protocols .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
